molecular formula C16H16N2O3S B2788310 N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide CAS No. 692732-69-7

N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide

Cat. No.: B2788310
CAS No.: 692732-69-7
M. Wt: 316.38
InChI Key: XJVYZLUEUUJBFP-UHFFFAOYSA-N
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Description

N-[2-(Morpholine-4-carbonyl)thiophen-3-yl]benzamide (CAS 692732-69-7) is a sophisticated synthetic compound with a molecular weight of 316.38 g/mol and the molecular formula C16H16N2O3S . It is a multi-heterocyclic compound of significant interest in medicinal chemistry and drug discovery research, strategically designed by integrating a thiophene core, a benzamide substituent, and a morpholine-4-carbonyl group . This architecture leverages the unique properties of each moiety: the thiophene ring's electron-rich π-system can enhance interactions with biological targets and promote membrane permeability; the benzamide group provides a rigid platform for potential π-π stacking interactions with protein targets; and the morpholine ring is renowned for improving aqueous solubility and pharmacokinetic stability, fine-tuning the molecule's lipophilic profile . The compound's historical context is rooted in the long-standing investigation of thiophene as a bioisostere for benzene and other aromatic systems, a practice that has led to numerous FDA-approved drugs . Its primary research value lies in its potential as a building block for developing novel therapeutic agents. Current scientific investigations suggest it may serve as a key intermediate or candidate in various research areas, including as a kinase inhibitor in oncology research and for its potential anti-tubercular activity, with one study on a close analogue reporting promising activity against Mycobacterium tuberculosis . Furthermore, the structural features of this compound, particularly the morpholine unit, are often explored in central nervous system (CNS) drug discovery campaigns due to their ability to favorably influence blood-brain barrier penetration . The compound is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-15(12-4-2-1-3-5-12)17-13-6-11-22-14(13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVYZLUEUUJBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemical Applications

Synthetic Building Block
N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide serves as a versatile building block in organic synthesis. The compound's structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies. It can be utilized to create more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescription
AmidationReaction with carboxylic acids to form amides.
Coupling ReactionsInvolves reactions with thiophenes or other aromatic compounds.
FunctionalizationIntroduction of various functional groups to modify properties.

Biological Applications

Pharmacological Potential
The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development, particularly in anti-inflammatory and anticancer research .

Case Study: Antitubercular Activity
A study identified morpholino-thiophene analogues, including derivatives of this compound, which exhibited significant antitubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be 0.72 ± 0.30 µM, indicating good potency .

Table 2: Biological Activity Metrics

CompoundMIC (µM)Cytotoxicity (VERO/HepG2)Selectivity Index
This compound0.72LowHigh

Medical Applications

CNS Drug Development
Morpholine derivatives are recognized for their role in central nervous system (CNS) drug discovery due to their favorable lipophilic-hydrophilic balance. This compound may enhance the pharmacokinetic properties of drug candidates targeting CNS-related disorders .

Case Study: Histamine H3 Receptor Modulation
Research indicates that morpholine-containing compounds can modulate histamine H3 receptors, which are implicated in various CNS disorders such as schizophrenia and obesity. This compound could potentially improve drug efficacy and safety profiles by enhancing brain permeability .

Industrial Applications

Material Science
In industrial applications, this compound may be explored for the development of advanced materials such as coatings and polymers due to its unique chemical properties. The presence of the morpholine group can impart desirable traits such as hydrophobicity and chemical stability.

Mechanism of Action

The mechanism of action of N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamides with Thiophen Substituents

  • N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide ():

    • Structure : Contains a thiophen-3-yl group linked to benzamide via an ethoxyethyl chain with a bromo substituent.
    • Synthesis : Prepared via alkylation of 4-(thiophen-3-yl)benzamide with 2-bromoethyl ether, yielding 63% after purification .
    • Key Differences : Lacks the morpholine-4-carbonyl group but includes a bromoethoxy chain, which may influence reactivity (e.g., susceptibility to nucleophilic substitution).
  • N-[2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl]-4-(thiophen-3-yl)benzamide ():

    • Structure : Features a piperazine ring and thiophen-3-yl group.
    • Synthesis : Derived from the bromoethoxy analog via substitution with 1-(2-chlorophenyl)piperazine (48% yield) .
    • Comparison : The piperazine substituent may enhance receptor binding (e.g., sigma receptors) compared to morpholine, but morpholine’s lower basicity could improve blood-brain barrier penetration .

Benzamides with Aliphatic Heterocycles

  • Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA) (): Structure: Contains a piperidinylethyl group and iodinated benzamide core. Bioactivity: High affinity for sigma receptors (Kd = 5.80 nM for ³H-pentazocine binding in DU-145 prostate cells) and tumor-selective uptake in xenograft models .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ():

    • Structure : Simple benzamide with a 3,4-dimethoxyphenethyl chain.
    • Synthesis : Direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
    • Key Differences : Lacking heterocycles, Rip-B’s methoxy groups may limit solubility compared to morpholine-thiophen hybrids.

Benzamides with Sulfonyl and Triazole Groups ():

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]: Structure: Triazole-thione derivatives with sulfonylphenyl groups. Properties: Exhibit tautomerism (thione vs. thiol forms), confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .

Physicochemical and Pharmacological Comparisons

Table 2: Pharmacological Potential

Compound Biological Target Therapeutic Application Evidence ID
Target Compound Hypothetical: Sigma receptors Cancer imaging/therapy (inferred) N/A
[¹²⁵I]PIMBA Sigma receptors Prostate tumor imaging
Thiophen/piperazine derivatives () Undisclosed Likely CNS or oncology targets

Biological Activity

N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide is a compound that has garnered attention in various scientific studies due to its potential biological activities. This compound features a unique structural configuration that combines elements of morpholine, thiophene, and benzamide, making it a subject of interest for pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, which can lead to various biological effects. While detailed mechanisms are still under investigation, preliminary studies suggest that it could influence pathways involved in cell signaling and metabolic processes.

Antitumor Activity

Recent research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on benzamide derivatives have shown their potential as inhibitors of histone deacetylase (HDAC), which plays a crucial role in cancer progression. Inhibition of HDAC can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Case Study: HDAC Inhibition

  • Compound: this compound
  • Target: Histone deacetylase
  • Effect: Induction of apoptosis in cancer cells
  • Mechanism: Reactivation of tumor suppressor genes

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structural features have demonstrated activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be as low as 0.20 µg/mL against resistant strains, indicating potent antimicrobial efficacy .

Table: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (µg/mL)Activity Type
N-[2-(morpholine-4-carbonyl)...MRSA0.20Antimicrobial
Related Benzamide DerivativeS. aureus1.56Antimicrobial
Other Benzamide DerivativeB. cereus3.12Antimicrobial

Synthesis and Evaluation

The synthesis of this compound involves several steps, including the formation of the morpholine and thiophene rings followed by the coupling with a benzamide moiety. This synthetic approach allows for the modification of functional groups to enhance biological activity.

Pharmacological Studies

Pharmacological evaluations have shown promising results regarding the compound's efficacy in various in vitro and in vivo models. For example, studies have demonstrated that the compound can effectively inhibit cell proliferation in tumor cell lines, suggesting its potential as an anticancer agent.

Future Directions

Further research is necessary to elucidate the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and mechanism of action will be crucial for advancing this compound toward clinical applications.

Q & A

Q. How is the compound’s stability under varying pH and temperature conditions quantified?

  • Answer :
  • Forced degradation studies : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 24–72 hours.
  • Analytical tools : Monitor degradation via UPLC-PDA and identify byproducts using high-resolution MS.
  • Kinetic modeling : Calculate t1/2 (half-life) using first-order decay models .

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